2-(4-chlorophenoxy)-N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide
Description
This compound features a 1,3,4-oxadiazole core, a thioether linkage, and two distinct substituents: a 4-chlorophenoxy group and a mesitylamino moiety. The 1,3,4-oxadiazole ring is a heterocycle known for metabolic stability and hydrogen-bonding capacity, while the thioether bridge enhances lipophilicity. The bulky mesitylamino group (2,4,6-trimethylphenyl) likely contributes to steric effects in biological interactions, and the 4-chlorophenoxy substituent may influence electronic properties and target affinity.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4S/c1-13-8-14(2)21(15(3)9-13)25-19(29)12-32-22-27-26-20(31-22)10-24-18(28)11-30-17-6-4-16(23)5-7-17/h4-9H,10-12H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINAWPXGTGSBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under acidic or basic conditions.
Attachment of the Mesitylamino Group: The mesitylamino group is introduced via nucleophilic substitution reactions, often using mesitylamine and an appropriate electrophile.
Formation of the Chlorophenoxy Acetamide: The final step involves coupling the chlorophenoxy acetamide with the oxadiazole intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, such as those using lithium aluminum hydride (LiAlH4), can reduce the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, 2-(4-chlorophenoxy)-N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. The oxadiazole ring and mesitylamino group may enable binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share critical structural motifs with the target molecule, such as 1,3,4-oxadiazole/thiadiazole cores , acetamide linkages , and aryl/heteroaryl substituents :
Physicochemical Properties
- Solubility: Compounds with polar groups (e.g., morpholine in ) show higher solubility than those with hydrophobic substituents (e.g., mesityl or trifluoromethylbenzyl).
- Metabolic Stability: Thiadiazoles () are generally more resistant to oxidative metabolism than oxadiazoles, but the 1,3,4-oxadiazole core in the target compound may offer balanced stability and reactivity .
Research Findings and Trends
- Antiproliferative Activity: highlights that nitro-substituted oxadiazoles exhibit potent activity (IC₅₀ values in µM range), suggesting that the target compound’s 4-chlorophenoxy group may offer comparable efficacy if paired with optimal substituents .
- Antibacterial Potential: Analogous acetamide-thiazole hybrids () show moderate activity against Gram-positive bacteria, implying that the mesitylamino group’s steric bulk might limit antibacterial utility in the target compound .
- Hypoglycemic Activity: Thiazolidinedione-linked acetamides () demonstrate PPAR-γ agonism, but the target compound’s lack of a dioxothiazolidine moiety likely precludes similar effects .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is a complex organic molecule that combines several functional groups, including a chlorophenoxy group and an oxadiazole moiety. Its structure suggests potential applications in pharmaceutical development, particularly as an inhibitor of the ATF4 pathway, which is linked to various diseases such as cancer and neurodegenerative disorders. However, comprehensive biological activity data specific to this compound remains limited.
Structural Features
The compound's structure can be broken down into several key components:
- Chlorophenoxy group : Known for its role in herbicides and potential therapeutic agents.
- Oxadiazole moiety : Associated with various biological activities, including antimicrobial and anticancer properties.
- Mesitylamino group : Contributes to the compound's unique reactivity and potential biological interactions.
Data Table: Comparison of Structural Analogues
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(4-Chlorophenyl)-3-methylurea | Urea linkage instead of acetamide | Anticancer properties | Simpler structure |
| 5-(Mesitylamino)-1,3,4-thiadiazole | Contains thiadiazole instead of oxadiazole | Antimicrobial activity | Different heterocyclic structure |
| N-(4-Chlorophenyl)acetamide | Lacks oxadiazole and thioether groups | General analgesic effects | Basic acetamide structure |
Case Studies
Although specific case studies on this compound are scarce, related research provides valuable insights:
- A study on 1,3,4-oxadiazole derivatives indicated that modifications to the oxadiazole ring can enhance anticancer activity against various cell lines. For example, certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .
- Another investigation into anti-inflammatory activities of related compounds demonstrated significant efficacy in reducing inflammation in animal models. This suggests that similar derivatives might exhibit beneficial effects in inflammatory conditions .
Future Directions
Given the promising structural features and preliminary insights into biological activities:
- Further Research : There is a critical need for systematic studies focusing on the synthesis and characterization of this compound to elucidate its mechanism of action.
- In Vivo Studies : Conducting animal studies will be essential to assess the pharmacokinetics and therapeutic potential of this compound in treating diseases associated with oxidative stress and inflammation.
Q & A
Q. How can in vitro toxicity be evaluated prior to preclinical trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
